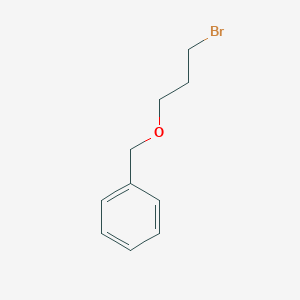
Benzyl 3-bromopropyl ether
Cat. No. B108114
Key on ui cas rn:
54314-84-0
M. Wt: 229.11 g/mol
InChI Key: PSUXTZLDBVEZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04066692
Procedure details


To the Grignard reagent prepared from bromobenzene (46.3 g., 0.294 mole) and magnesium (7.15 g., 0.294 mole) in ether (150 ml.) is added, dropwise over one hour at 0°, a solution of 3-chloromethoxy-1-bromopropane (55.0 g., 0.294 mole) in ether (50 ml.). The resulting solution is stirred at 25° for 16 hours, then heated at reflux for 1/4 hour, cooled to 0° and cautiously treated with ice water (200 ml.) with vigorous stirring. After separating the phases, the aqueous layer is extracted with ether (200 ml.). The combined organic extract is washed with water, 5% potassium carbonate, water and saturated brine, dried over sodium sulfate and evaporated in vacuo leaving a pale yellow oil (64.4 g., 96%) which is distilled to provide the title compound as a colorless liquid (92% recovery), b.p. 140°-141°/14 mm.; pmr (CDCl3)δ2.12 (2H,p), 3.51 (2H,t), 3.60 (2H,t), 4.50 (2H,t) and 7.31 (5H,s).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Mg].Cl[CH2:10][O:11][CH2:12][CH2:13][CH2:14][Br:15]>CCOCC>[CH2:10]([O:11][CH2:12][CH2:13][CH2:14][Br:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
[Compound]
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
46.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
7.15 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCOCCCBr
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution is stirred at 25° for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added, dropwise over one hour at 0°
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1/4 hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After separating the phases
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer is extracted with ether (200 ml.)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with water, 5% potassium carbonate, water and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving a pale yellow oil (64.4 g., 96%) which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is distilled
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OCCCBr
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

